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molecular formula C19H27NO5 B8351710 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester

1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester

Cat. No. B8351710
M. Wt: 349.4 g/mol
InChI Key: NMKOOYIJFNHFEK-UHFFFAOYSA-N
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Patent
US08563771B2

Procedure details

7.64 g of 1-amino-3-benzyloxycyclobutane-1-carboxylic acid ethyl ester was dissolved in 250 mL of a mixed solution of ethanol/triethylamine=9/1. After the solution was cooled in an ice bath for 15 minutes, 8.6 mL (corresponding to 37.5 mmol) of t-butyl dicarbonate was added to the solution and stirred at room temperature overnight. The completion of the reaction was confirmed by TLC analysis using a mobile solvent of hexane/ethyl acetate=1:1 (Rf value of the target reaction product=around 0.6) (confirmed by coloration with UV and molybdic acid). After the completion of the reaction was confirmed, the reaction solution was concentrated under reduced pressure to yield white crystals as a residue. To the residue, 150 mL of cooled ethyl acetate and 150 mL of 0.5 mol/L cooled hydrochloric acid were added, stirred in an ice bath for 5 minutes, and left to stand at room temperature until separation occurred. The organic layer was extracted and washed with 150 mL of water twice, with 150 mL of a saturated aqueous solution of sodium hydrogencarbonate, with 150 mL of water twice and with 150 mL of a saturated saline solution twice in this order, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield yellow oily matter. Separately, the water layer was extracted and washed with 150 mL of ethyl acetate twice, with 150 mL of water twice and with 150 mL of saturated saline solution in this order, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to recover a small amount of yellow oily matter. By the series of operations, 8.82 g of light yellow oily matter was obtained. Since it was confirmed with TLC analysis, that there were reagents remaining in the residue, it was briefly purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to yield 4.9282 g (corresponding to 14 mmol) of 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester as white crystals.
Name
1-amino-3-benzyloxycyclobutane-1-carboxylic acid ethyl ester
Quantity
7.64 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
t-butyl dicarbonate
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:9][CH:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7]1)=[O:5])[CH3:2].[C:19](OC([O-])=O)([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20].CCCCCC.C(OCC)(=O)C.Cl>C(O)C.C(N(CC)CC)C.O[Mo](O)(=O)=O.C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:9][CH:8]([O:10][CH2:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:7]1)=[O:5])[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
1-amino-3-benzyloxycyclobutane-1-carboxylic acid ethyl ester
Quantity
7.64 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC(C1)OCC1=CC=CC=C1)N
Name
mixed solution
Quantity
250 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(C)N(CC)CC
Step Two
Name
t-butyl dicarbonate
Quantity
8.6 mL
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O[Mo](=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled in an ice bath for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield white crystals as a residue
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred in an ice bath for 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to stand at room temperature until separation
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
WASH
Type
WASH
Details
washed with 150 mL of water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 150 mL of a saturated aqueous solution of sodium hydrogencarbonate, with 150 mL of water twice and with 150 mL of a saturated saline solution twice in this order, dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield yellow oily matter
EXTRACTION
Type
EXTRACTION
Details
Separately, the water layer was extracted
WASH
Type
WASH
Details
washed with 150 mL of ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 150 mL of water twice and with 150 mL of saturated saline solution in this order, dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover a small amount of yellow oily matter
CUSTOM
Type
CUSTOM
Details
By the series of operations, 8.82 g of light yellow oily matter was obtained
CUSTOM
Type
CUSTOM
Details
was briefly purified by silica gel column chromatography (hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1(CC(C1)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14 mmol
AMOUNT: MASS 4.9282 g
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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